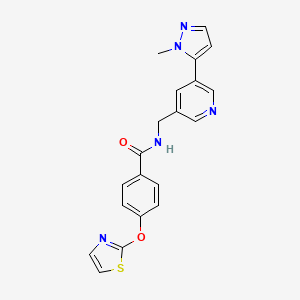
2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide, also known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the field of epigenetics. It is a potent inhibitor of G9a, a histone methyltransferase that plays a crucial role in regulating gene expression. BIX-01294 has been studied extensively for its potential use in cancer therapy and other epigenetic-related diseases.
Aplicaciones Científicas De Investigación
2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide works by inhibiting the activity of G9a, which leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes. In addition to cancer therapy, 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide has also been studied for its potential use in treating other epigenetic-related diseases, such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide works by inhibiting the activity of G9a, a histone methyltransferase that plays a crucial role in regulating gene expression. G9a catalyzes the methylation of lysine 9 on histone H3, which leads to the formation of a repressive chromatin structure. By inhibiting G9a, 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Biochemical and Physiological Effects:
2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide has been shown to have both biochemical and physiological effects. Biochemically, 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide inhibits the activity of G9a, which leads to changes in gene expression. Physiologically, 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide has been shown to inhibit the growth of various cancer cell lines and to have potential therapeutic effects in other epigenetic-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide in lab experiments is that it is a potent and specific inhibitor of G9a. This allows for precise control over the inhibition of G9a activity. However, a limitation of using 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide is that it has low solubility in water, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide. One direction is to further investigate its potential therapeutic effects in other epigenetic-related diseases, such as Alzheimer's disease and schizophrenia. Another direction is to develop more potent and specific inhibitors of G9a that can be used in clinical settings. Additionally, more research is needed to understand the long-term effects of G9a inhibition on gene expression and cellular function.
Métodos De Síntesis
The synthesis method of 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide involves a multi-step process that begins with the reaction of 2-aminobenzimidazole with 2,2-dimethyl-3-hydroxypropanenitrile to form 2-(Benzimidazol-1-yl)-N-(2,2-dimethyl-3-hydroxypropyl)propanamide. This intermediate is then reacted with 1-cyanomethyl-2,2-dimethylpropylamine to form 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide. The overall yield of this synthesis method is approximately 10%.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11(15(21)19-14(9-17)16(2,3)4)20-10-18-12-7-5-6-8-13(12)20/h5-8,10-11,14H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANDXBKKNPTQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C#N)C(C)(C)C)N1C=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1h-1,3-Benzodiazol-1-yl)-n-(1-cyano-2,2-dimethylpropyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2474413.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide](/img/structure/B2474415.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2474416.png)
![2-[2-({4-Ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2474418.png)


![7'-chloro-N-(2-methoxyphenyl)-1'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2474425.png)

![7-(3,4-diethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474427.png)


![N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2474432.png)
![N-[(2-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2474433.png)